2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14983200
InChI: InChI=1S/C22H15BrClFN2O3/c23-17-3-1-2-4-20(17)30-21-11-26-27-22(21)16-8-7-15(10-19(16)28)29-12-13-5-6-14(25)9-18(13)24/h1-11,28H,12H2,(H,26,27)
SMILES:
Molecular Formula: C22H15BrClFN2O3
Molecular Weight: 489.7 g/mol

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol

CAS No.:

Cat. No.: VC14983200

Molecular Formula: C22H15BrClFN2O3

Molecular Weight: 489.7 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol -

Specification

Molecular Formula C22H15BrClFN2O3
Molecular Weight 489.7 g/mol
IUPAC Name 2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol
Standard InChI InChI=1S/C22H15BrClFN2O3/c23-17-3-1-2-4-20(17)30-21-11-26-27-22(21)16-8-7-15(10-19(16)28)29-12-13-5-6-14(25)9-18(13)24/h1-11,28H,12H2,(H,26,27)
Standard InChI Key MRHAYHMMWWIQGA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)Br

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyrazole ring (1H-pyrazol-3-yl) serving as the central scaffold.

  • A 2-bromophenoxy group attached at the pyrazole’s 4-position.

  • A 5-[(2-chloro-4-fluorobenzyl)oxy]phenol substituent at the pyrazole’s 3-position.

The pyrazole ring’s nitrogen atoms at positions 1 and 2 enable hydrogen bonding, while the bromine, chlorine, and fluorine atoms enhance electrophilic reactivity and lipophilicity. The phenol group contributes to solubility in polar solvents and potential antioxidant activity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H15BrClFN2O3\text{C}_{22}\text{H}_{15}\text{BrClFN}_2\text{O}_3
Molecular Weight489.7 g/mol
IUPAC Name2-[4-(2-Bromophenoxy)-1H-pyrazol-5-yl]-5-[(2-chloro-4-fluorophenyl)methoxy]phenol
Canonical SMILESC1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)Cl)O)Br
InChI KeyMRHAYHMMWWIQGA-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis of 2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol involves three primary stages:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole core.

  • Bromophenoxy Functionalization: Nucleophilic aromatic substitution introduces the 2-bromophenoxy group at the pyrazole’s 4-position using 2-bromophenol in the presence of a base.

  • Chloro-Fluorobenzyloxy Substitution: Etherification of the phenol group with 2-chloro-4-fluorobenzyl bromide completes the structure.

Reaction conditions (e.g., solvent polarity, temperature) are critical for achieving yields exceeding 70%, with purification via column chromatography or recrystallization.

Reactivity Profile

  • Electrophilic Substitution: The bromine atom undergoes Suzuki-Miyaura coupling for further derivatization.

  • Reductive Dehalogenation: Catalytic hydrogenation removes halogens selectively, enabling structure-activity relationship studies.

  • Oxidation: The phenol group is susceptible to oxidation, forming quinone derivatives under strong oxidizing conditions.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM. Molecular docking simulations indicate binding to the IKKβ kinase domain (binding affinity = −9.2 kcal/mol), preventing IκB phosphorylation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (25 mg/mL) and ethanol (8 mg/mL).

  • Stability: Stable at room temperature for 6 months; degrades under UV light (t1/2_{1/2} = 48 hours).

Table 2: Thermodynamic Properties

PropertyValue
LogP (Octanol-Water)3.4 ± 0.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for developing:

  • Anticancer Agents: Hybrid molecules combining pyrazole and benzyl ether motifs show promise in overcoming multidrug resistance.

  • Anti-Inflammatory Drugs: Structural analogs with improved bioavailability are under preclinical evaluation.

Agricultural Chemistry

Preliminary data indicate fungicidal activity against Fusarium oxysporum (MIC = 50 μg/mL), suggesting potential as a crop protection agent.

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